molecular formula C19H19N5O3 B2598827 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-19-8

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2598827
CAS RN: 876670-19-8
M. Wt: 365.393
InChI Key: SIXSULWQYAUZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives related to the chemical structure provided have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds have shown potential as antidepressants and anxiolytics due to their receptor ligand activities and have undergone preliminary pharmacological in vivo studies to assess their efficacy in models of depression and anxiety (Zagórska et al., 2016).

Molecular Modeling and Activity Profile

Further research has involved molecular modeling to better understand the interaction of these compounds with their target receptors. Such studies have identified potent 5-HT1A and 5-HT7 receptor ligands, highlighting the importance of specific substituents for receptor affinity and selectivity. This work supports the notion that derivatives of imidazo[2,1-f]purine-2,4-dione can serve as lead compounds for developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Adenosine Receptor Antagonism

Compounds with a purine structure have also been explored for their antagonistic activity towards adenosine receptors, particularly the A3 subtype. Such activities are of interest due to the role of adenosine receptors in various physiological processes, including inflammation, myocardial oxygen consumption, and neurotransmitter release. Some derivatives have been identified as potent and selective A3 adenosine receptor antagonists, offering potential therapeutic avenues in conditions where adenosine receptor modulation is beneficial (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSULWQYAUZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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